5-Methyl-2-phenyloxazolo[4,5-b]pyridine
Overview
Description
5-Methyl-2-phenyloxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological properties. This compound belongs to the oxazolopyridine family, which is known for its wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenyloxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide. This reaction is carried out by heating with phosphorus oxychloride (POCl₃) and polyphosphoric acid (P₂O₅) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-phenyloxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered pharmacological properties.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the precursor is replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions include various substituted oxazolopyridine derivatives, which exhibit different biological activities.
Scientific Research Applications
5-Methyl-2-phenyloxazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyloxazolo[4,5-b]pyridine involves its interaction with various molecular targets. It is known to inhibit bacterial enzymes, thereby preventing the growth and proliferation of bacteria. The compound also interacts with cellular pathways involved in inflammation and cancer, modulating the activity of key proteins and enzymes .
Comparison with Similar Compounds
- 2-Phenyl-5-methyloxazolo[4,5-b]pyridine
- 5-Methyl-7-phenyloxazolo[5,4-b]pyridine
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
Comparison: 5-Methyl-2-phenyloxazolo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it exhibits a broader spectrum of antimicrobial activity and has shown promising results in preliminary studies for anti-inflammatory and anticancer applications .
Properties
IUPAC Name |
5-methyl-2-phenyl-[1,3]oxazolo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-9-7-8-11-12(14-9)15-13(16-11)10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJLITJNXUGANV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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